Home > Products > Screening Compounds P117595 > 3H-Imidazo[4,5-b]pyridin-5-amine
3H-Imidazo[4,5-b]pyridin-5-amine - 69825-84-9

3H-Imidazo[4,5-b]pyridin-5-amine

Catalog Number: EVT-333363
CAS Number: 69825-84-9
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2‐(4‐Bromophenyl)‐N‐(4‐fluorophenyl)‐3‐propyl‐3H‐imidazo[4,5‐b]pyridin‐5‐amine (SJA710‐6)

Compound Description: SJA710‐6 is a small molecule identified as a potent inducer of hepatic differentiation in rat mesenchymal stem cells (rMSCs). [] Treatment with SJA710-6 led to the expression of hepatocyte-specific genes and proteins, glycogen storage, urea secretion, and low-density lipoprotein (LDL) uptake in rMSCs, indicating their differentiation towards hepatocyte-like cells. []

9-(Pyrazol-3-yl)-9H-purin-2-amine Derivatives

Compound Description: This class of compounds demonstrates potential for treating myelopathy, proliferative disorders, and cancer. []

Relevance: While structurally distinct from 3H-Imidazo[4,5-b]pyridin-5-amine, these derivatives are mentioned alongside imidazo[4,5-b]pyridine-5-amine derivatives in the context of cancer therapy. [] This suggests potential overlapping biological activities or mechanisms of action, possibly due to the presence of the pyrazole ring, which is also a bioisostere of the imidazole ring found in 3H-Imidazo[4,5-b]pyridin-5-amine.

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric inhibitor of AKT kinases, particularly AKT1, AKT2, and AKT3. [] It exhibits potent cellular inhibition of AKT activation and phosphorylation of the downstream target PRAS40, including inhibition of the AKT1-E17K mutant protein. [] ARQ 092 has demonstrated tumor growth inhibition in a human xenograft mouse model of endometrial adenocarcinoma. []

3-[(5-methyl-2-furanyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine 2-hydroxy-1,2,3-propanetricarboxylate

Compound Description: This compound represents a novel salt form of the parent molecule, 3-[(5-methyl-2-furanyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine. It exhibits improved physicochemical stability and significant antiallergic activity. []

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: This compound is a potent cAMP PDE III inhibitor, exhibiting activity in the nanomolar range. [] It was synthesized as part of a study focused on developing novel cAMP PDE III inhibitors. []

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: This compound is another potent cAMP PDE III inhibitor with activity in the nanomolar range. [] It was developed alongside compound 13a as part of the same study. []

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: Similar to compounds 13a and 51, compound 22 is a potent cAMP PDE III inhibitor with activity in the nanomolar range. []

1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1H-pyrrol-2-yl)diazenes

Compound Description: This series of compounds was synthesized and characterized as part of a research effort to explore the chemistry of imidazo[4,5-b]pyridine derivatives. []

1-(4-(4-(4-Fluorobenzoyl)piperidin-1-yl)butyl)-1H-benzo[d]imidazol-2(3H)-one (79)

Compound Description: This compound exhibits potent dual antagonist activity against both 5-HT7 and 5-HT2A serotonin receptors, displaying full antagonism on cAMP and IP1 signaling pathways. [] Radiolabeled [(18)F]79 demonstrated good blood-brain barrier permeability in a primate study using positron emission tomography. []

1-(6-(4-(4-Fluorobenzoyl)piperidin-1-yl)hexyl)-1H-benzo[d]imidazol-2(3H)-one (81)

Compound Description: Similar to compound 79, compound 81 acts as a potent dual antagonist of 5-HT7 and 5-HT2A serotonin receptors. [] It displays full antagonism on cAMP and IP1 signaling pathways and demonstrates blood-brain barrier permeability, as observed with radiolabeled [(18)F]81 in a primate study. []

9-Aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles

Compound Description: These compounds represent a novel class of imidazo[1,2-a:5,4-b']dipyridines synthesized using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a key precursor. []

N-(4-Piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines

Compound Description: This series of compounds was synthesized and evaluated for antihistaminic activity. [] They were designed as bioisosteres of astemizole, a known antihistamine. []

Triazolo[4,5-b]pyridine, Imidazo[4,5-b]pyridine, and Imidazo[4,5-b]pyridin-2(3H)-one phosphonate analogs

Compound Description: These compounds, designed as acyclic phosphonate nucleotide analogs, were synthesized and evaluated for antiviral activity against various DNA and RNA viruses. []

2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

Compound Description: BYK191023 is a highly selective inhibitor of inducible nitric oxide synthase (iNOS), demonstrating competitive inhibition with L-arginine. [, ] It exhibits significant in vivo potency in rat models of lipopolysaccharide-induced inflammation, suppressing plasma nitrate/nitrite levels and preventing hypotension. [] Further studies revealed that BYK191023 acts as an NADPH- and time-dependent irreversible inhibitor of iNOS. []

6-[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine

Compound Description: This compound, an aza analog of enviroxime, was synthesized and evaluated for antiviral activity against rhinovirus 1B and poliovirus type 1 but showed no significant activity. []

1,2,3‐Triazole/Isoxazole‐Functionalized Imidazo[4,5‐b]pyridin‐2(3H)‐one Derivatives

Compound Description: These novel derivatives were synthesized and screened for antimicrobial and anticancer activity. []

5‐(3‐(Methylsulfonyl)phenyl)‐3‐(4‐(methylsulfonyl)phenyl)‐3H‐imidazo[4,5‐b]pyridine (Compound 1)

Compound Description: Designed as a potential antimalarial agent, Compound 1 targets Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). [] It exhibits potent in vitro antimalarial activity (Pf3D7 IC50 = 29 nM), promising pharmacokinetic properties, including high oral bioavailability in mice, low in vitro intrinsic clearance, and acceptable permeability. []

Imidazo[4,5‐b]pyridin‐2‐ylidene‐Based Iridium(III) Phosphors

Compound Description: This class of compounds, featuring 5-(trifluoromethyl)imidazo[4,5-b]pyridin-2-ylidene and 6-(trifluoromethyl)imidazo[4,5-b]pyridin-2-ylidene-based cyclometalating chelates, exhibits blue phosphorescence and hyperluminescence. [] These properties make them suitable for applications in organic light-emitting diodes (OLEDs). []

3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine

Compound Description: This specific imidazo[4,5-b]pyridine derivative has been structurally characterized, providing insights into its molecular geometry and crystal packing. []

(1H, 3H) Imidazo(4,5-b) Pyridines

Compound Description: These compounds were designed as potential therapeutic agents against Mycobacterium tuberculosis (M. tuberculosis) by targeting Lumazine synthase. [] Several compounds exhibited significant anti-tubercular activity in vitro, exceeding the potency of standard drugs like Pyrazinamide and Streptomycin. []

Source and Classification

3H-Imidazo[4,5-b]pyridin-5-amine can be synthesized from various precursors such as 2,3-diaminopyridine and aldehydes through different synthetic pathways. It is classified under the category of nitrogen-containing heterocycles, which are essential in drug development due to their ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine typically involves the following methods:

  1. Condensation Reactions: Starting from 2-nitro-3-aminopyridine and aldehydes, the reaction is facilitated by reducing agents such as sodium dithionite in a solvent like dimethylformamide (DMF). The reaction conditions usually require heating at around 60°C for several hours to achieve satisfactory yields .
  2. Cyclization Processes: The formation of the imidazo ring occurs through cyclization reactions where the amino group of the pyridine interacts with carbonyl groups from aldehydes or ketones. This process often involves intermediate formation that can be monitored via thin-layer chromatography (TLC) for reaction progress.

Technical Details

The general procedure includes dissolving the starting materials in DMF, adding the reducing agent, and heating under reflux. Post-reaction workup typically involves filtration to remove unreacted materials, followed by solvent evaporation and recrystallization for purification.

Molecular Structure Analysis

Data

The chemical formula for 3H-Imidazo[4,5-b]pyridin-5-amine is C8H8N4C_8H_8N_4, with a molecular weight of approximately 160.18 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions

3H-Imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions:

  1. N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  2. Acylation: Reaction with acyl chlorides leads to N-acyl derivatives, which may exhibit altered biological activity.
  3. Substitution Reactions: The positions on the pyridine ring can be substituted with various electrophiles, expanding its chemical diversity.

Technical Details

These reactions often require specific conditions such as base or acid catalysis and can be optimized for yield through varying temperature and solvent conditions.

Mechanism of Action

Process

The mechanism of action for 3H-Imidazo[4,5-b]pyridin-5-amine primarily involves its interaction with various biological targets:

  1. Kinase Inhibition: Compounds in this class have been shown to inhibit kinases such as cyclin-dependent kinases and Aurora kinases, which play critical roles in cell cycle regulation and cancer progression .
  2. Antimicrobial Activity: The compound exhibits activity against bacterial strains by disrupting cellular processes essential for bacterial survival.

Data

In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine show IC50 values in the nanomolar range against specific kinases and bacterial strains, indicating strong potency.

Physical and Chemical Properties Analysis

Physical Properties

3H-Imidazo[4,5-b]pyridin-5-amine typically appears as a solid at room temperature, with melting points varying based on substitution patterns. For instance:

  • Melting Point: Approximately 160–165°C.

Chemical Properties

The compound is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in non-polar solvents. Its stability is influenced by environmental factors such as pH and temperature.

Applications

Scientific Uses

3H-Imidazo[4,5-b]pyridin-5-amine has potential applications in:

  1. Drug Development: Its ability to inhibit key enzymes makes it a candidate for developing anticancer therapies.
  2. Antimicrobial Agents: The compound's activity against various pathogens positions it as a potential lead compound in antibiotic development.
  3. Inflammatory Disease Treatment: As an inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), it shows promise in treating inflammatory diseases .

Properties

CAS Number

69825-84-9

Product Name

3H-Imidazo[4,5-b]pyridin-5-amine

IUPAC Name

1H-imidazo[4,5-b]pyridin-5-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H3,7,8,9,10)

InChI Key

WEJDQDKMUXUQJJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NC=N2)N

Canonical SMILES

C1=CC(=NC2=C1NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.